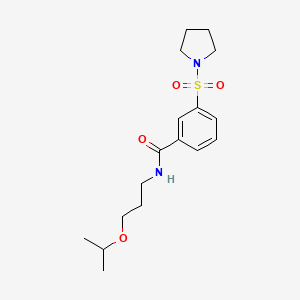
N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide
説明
N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as SPP-86, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a significant impact on various biological processes, making it a valuable tool for studying the mechanisms of action of different proteins and enzymes. In
作用機序
N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide works by binding to the active site of the target enzyme or protein, thereby inhibiting its activity. The inhibition of the target enzyme or protein can lead to a variety of physiological effects, depending on the specific target. For example, the inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide are dependent on the specific target enzyme or protein that it inhibits. Inhibition of carbonic anhydrase can lead to a decrease in bicarbonate production, while inhibition of fatty acid amide hydrolase can lead to an increase in the levels of endocannabinoids, which can have various physiological effects. N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have an impact on the endocannabinoid system, which is involved in various physiological processes, including pain sensation, appetite, and mood regulation.
実験室実験の利点と制限
N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for use in lab experiments, including its well-established synthesis method and its ability to inhibit the activity of various enzymes and proteins. However, the compound also has some limitations, including its potential for off-target effects and its relatively low potency compared to other small molecule inhibitors.
将来の方向性
There are several future directions for research involving N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the use of N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide in combination with other small molecule inhibitors or drugs to achieve synergistic effects. Additionally, the use of N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide in animal models of disease could provide valuable insights into the mechanisms of various diseases and potential therapeutic targets.
科学的研究の応用
N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been widely used in scientific research to study the mechanisms of action of different proteins and enzymes. This compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and fatty acid amide hydrolase. N-(3-isopropoxypropyl)-3-(1-pyrrolidinylsulfonyl)benzamide has also been shown to have an impact on the endocannabinoid system, which is involved in various physiological processes, including pain sensation, appetite, and mood regulation.
特性
IUPAC Name |
N-(3-propan-2-yloxypropyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-14(2)23-12-6-9-18-17(20)15-7-5-8-16(13-15)24(21,22)19-10-3-4-11-19/h5,7-8,13-14H,3-4,6,9-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPPLVYLNDRWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-1-[(3-methylbenzyl)sulfonyl]piperidine](/img/structure/B4760918.png)
![7-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4760926.png)
![4-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4760931.png)
![1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4760945.png)
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4760951.png)
![4-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4760955.png)


![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diphenylacetamide](/img/structure/B4760968.png)
![N-(5-chloro-2-phenoxyphenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4760980.png)
![1-allyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760986.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B4760992.png)
![N-[3-(anilinocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4761002.png)
![1-[5-(2-bromophenoxy)pentyl]pyrrolidine](/img/structure/B4761005.png)